Benzo[d][2]benzazepine-5,7-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)15-13/h1-8H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEIXKXUYLUNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301612 | |
| Record name | 5h-dibenzo[c,e]azepine-5,7(6h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3864-08-2 | |
| Record name | Diphenimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5h-dibenzo[c,e]azepine-5,7(6h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Evolution of Synthetic Strategies for Benzazepine Dione Systems
The synthesis of benzazepine and benzodiazepine-dione scaffolds has evolved, with chemists developing various strategies to construct this seven-membered heterocyclic system. While specific historical methods for the title compound are not extensively documented in readily available literature, the general synthetic approaches for related structures provide insight into the potential routes.
Early and common strategies for synthesizing benzodiazepine (B76468) cores often involve the condensation of bifunctional reagents. nih.gov For example, 1,5-benzodiazepine-2,4-diones can be synthesized through the condensation of o-phenylenediamines with malonic acid derivatives. researchgate.netimist.ma The reaction conditions, such as the presence of electron-donating or electron-withdrawing groups on the starting materials, can significantly influence the outcome and yield of these reactions. imist.ma
More contemporary methods focus on improving efficiency, yields, and substrate scope. Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of various benzodiazepine classes. mdpi.com These methods include intramolecular Buchwald-Hartwig amination and other cross-coupling reactions that facilitate the formation of the seven-membered ring. mdpi.com For instance, 1,4-benzodiazepine-2,5-diones have been synthesized via palladium-catalyzed transfer hydrogenation followed by a condensation cascade. mdpi.com
The synthesis of 1,4-benzodiazepine-3,5-diones has been achieved from N-carbamoylmethylanthranilic acids, where ring closure requires the presence of electron-withdrawing groups on the amino function. nih.gov Another innovative approach involves the base-promoted ring expansion of 3-aminoquinoline-2,4-diones to yield 1,4-benzodiazepine-2,5-diones. researchgate.net The development of multicomponent reactions (MCRs) also represents a significant advancement, offering a more atom-economical and environmentally friendly ("green") approach to synthesizing substituted benzodiazepine-diones. researchgate.net
| Method | Key Reactants | Class of Compound | Reference |
| Condensation | o-phenylenediamine, malonic acid derivatives | 1,5-Benzodiazepine-2,4-diones | researchgate.netimist.ma |
| Pd-Catalyzed Cascade | 2-nitrobenzoyl-α-amino acid methyl esters | 1,4-Benzodiazepine-2,5-diones | mdpi.com |
| Ring Closure | N-carbamoylmethylanthranilic acids | 1,4-Benzodiazepine-3,5-diones | nih.gov |
| Ring Expansion | 3-Aminoquinoline-2,4-diones | 1,4-Benzodiazepine-2,5-diones | researchgate.net |
| Multicomponent Reactions | o-phenylenediamines, Meldrum's acid, isocyanides, carbonyls | 3-substituted-1,5-benzodiazepine-2,4-diones | researchgate.net |
Significance of the Benzo D Scribd.combenzazepine 5,7 Dione Motif in Organic Synthesis and Heterocyclic Chemistry
Classical Synthetic Approaches to the Benzo[d]wikipedia.orgbenzazepine-5,7-dione Core
Classical approaches to the Benzo[d] wikipedia.orgbenzazepine-5,7-dione scaffold have traditionally relied on multi-step sequences starting from readily available precursors. These methods are characterized by the sequential formation of key bonds to construct the heterocyclic ring.
A well-established linear synthesis for the Benzo[d] wikipedia.orgbenzazepine-5,7-dione core begins with diphenic acid. researchgate.net This multi-step process involves the formation of key intermediates that can be isolated and, in some cases, derivatized to introduce functional diversity.
The synthesis commences with the conversion of diphenic acid to its corresponding anhydride, dibenz[c,e]oxepine-5,7-dione (diphenic anhydride), typically through dehydration. researchgate.net The subsequent reaction of the anhydride with an amine source, such as ammonia, leads to the formation of diphenamic acid. researchgate.net The final cyclization of diphenamic acid, often through heating, yields the desired Benzo[d] wikipedia.orgbenzazepine-5,7-dione (diphenimide). researchgate.net
A key intermediate in this pathway is the potassium salt of diphenimide, which can be readily prepared and serves as a versatile precursor for N-alkylation reactions. researchgate.net For instance, the reaction of potassium diphenimide with various alkyl or aryl chloroacetates in dimethylformamide provides a straightforward route to a range of N-substituted derivatives. researchgate.net
A study by Barakat et al. detailed the synthesis of a series of N-substituted dibenz[c,e]azepine-5,7-diones for the evaluation of their antihyperlipidemic activity. researchgate.net The general synthetic route is outlined below:
General Synthesis of N-substituted Dibenz[c,e]azepine-5,7-diones researchgate.net
| Step | Reactant(s) | Reagent(s) & Conditions | Product |
|---|---|---|---|
| 1 | Diphenic acid | Acetic anhydride, reflux | Dibenz[c,e]oxepine-5,7-dione (Diphenic anhydride) |
| 2 | Dibenz[c,e]oxepine-5,7-dione | Ammonia | Diphenamic acid |
| 3 | Diphenamic acid | Heating | Dibenz[c,e]azepine-5,7-dione (Diphenimide) |
| 4 | Dibenz[c,e]azepine-5,7-dione | Potassium hydroxide | Potassium diphenimide |
Transition Metal-Catalyzed Syntheses of Benzo[d]wikipedia.orgbenzazepine-5,7-dione and Related Scaffolds
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions, in particular, have become a cornerstone for the synthesis of a wide variety of heterocyclic compounds, including benzodiazepine (B76468) derivatives. mdpi.com
Palladium-catalyzed cyclization reactions offer a powerful tool for the construction of the seven-membered ring of the Benzo[d] wikipedia.orgbenzazepine-5,7-dione core. These reactions often proceed with high efficiency and functional group tolerance under relatively mild conditions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction can be applied in an intramolecular fashion to construct nitrogen-containing heterocycles. While specific applications of this methodology for the direct synthesis of Benzo[d] wikipedia.orgbenzazepine-5,7-dione are not widely reported, it has been extensively used for the synthesis of isomeric benzodiazepines and other related fused heterocycles. mdpi.comnih.gov
The general strategy involves a precursor containing both an amine and an aryl halide, which upon treatment with a palladium catalyst and a suitable ligand, undergoes intramolecular cyclization to form the desired ring system. A variety of palladium sources, ligands, and bases can be employed, and the choice of conditions is often crucial for achieving high yields.
Typical Components of a Buchwald-Hartwig Amination Reaction wikipedia.orglibretexts.org
| Component | Examples | Role |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | BINAP, DPPF, t-BuDavePhos | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOt-Bu, Cs₂CO₃, K₂CO₃ | Promotes deprotonation of the amine and facilitates the reductive elimination step |
A sequential palladium-catalyzed amination followed by an intramolecular aminocarbonylation has been used to access dibenzo[b,e] nih.govnih.govdiazepinones, demonstrating the utility of such catalytic approaches in building similar ring systems. beilstein-journals.org
Palladium-catalyzed C-H functionalization and arylation have emerged as powerful and atom-economical methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions avoid the need for pre-functionalized starting materials, such as organohalides or organometallic reagents. Direct C-H arylation involves the coupling of a C-H bond with an aryl halide.
A domino process involving intramolecular N-arylation and C-H activation has been reported for the synthesis of 1,4-benzodiazepine-2,5-dione derivatives, showcasing the potential of combining these catalytic strategies for the efficient construction of complex heterocyclic systems. mdpi.com
Palladium-Catalyzed Cyclization Reactions
Domino and Cascade Reaction Typologies
Domino and cascade reactions offer an efficient and atom-economical approach to complex molecules like benzodiazepines from simple starting materials in a single pot. rsc.org These reactions involve a sequence of intramolecular and intermolecular transformations, where the functionality for the subsequent step is generated in the preceding one. nih.gov This strategy is advantageous as it minimizes the use of resources, time, and energy while reducing waste generation, aligning with the principles of green chemistry. nih.gov
One notable example is the synthesis of functionalized benzodiazepines with tricyclic or tetracyclic systems through one-pot three-component or domino reactions. rsc.org These reactions, employing readily available 1,2-phenylenediamine, β-dicarbonyl compounds, and various aldehydes, proceed under mild conditions catalyzed by γ-Fe2O3@SiO2/CeCl3 to afford products in high yields (82–97%). rsc.org The mechanism often involves initial condensation followed by a series of cyclization and rearrangement steps.
Another application of cascade reactions is in the synthesis of indole-fused benzodiazepines. chemistryviews.org A photocatalyzed cascade reaction between α-acetoxy aryl ketones and o-indoloanilines, using 10-phenylphenothiazine (PTH) as a photocatalyst, yields the desired products in moderate to high yields. chemistryviews.org The proposed mechanism involves the generation of an acyl radical, its addition to the indole, followed by single-electron oxidation, deprotonation, and cyclodehydration. chemistryviews.org
Furthermore, multisite solid catalysts have been developed to facilitate cascade reactions for the direct synthesis of substituted 1,5-benzodiazepines from nitroaromatics and ketones in the absence of a solvent. nih.gov These bifunctional catalysts possess a chemoselective hydrogenation site to reduce the nitro group and an acid site to catalyze the subsequent cyclocondensation. nih.gov
Transfer Hydrogenation Approaches
Transfer hydrogenation has emerged as an environmentally benign cascade methodology for the efficient synthesis of 1,4-benzodiazepine-2,5-diones. mdpi.com This approach utilizes a palladium-catalyzed transfer hydrogenation (CTH)/condensation cascade of 2-nitrobenzoyl-α-amino acid methyl esters. mdpi.com The reaction is typically carried out in an azeotropic mixture of triethylamine–formic acid (TEAF), which serves as the hydrogen source. A key advantage of this method is the low catalyst loading required, with as little as 0.5 mol% of Pd/C being sufficient to drive the reaction to completion under microwave irradiation and solvent-free conditions. mdpi.com
The process involves the reduction of the nitro group to an amine, which then undergoes intramolecular condensation to form the benzodiazepine ring system. This one-pot procedure is highly efficient and offers a green alternative to traditional reduction methods that often require harsh reagents.
Nickel-Catalyzed Tunable Cyclization/Cross-Coupling Approaches to 2-Benzazepine Frameworks
Nickel-catalyzed reactions have proven to be a powerful tool for the divergent and tunable synthesis of 2-benzazepine derivatives. nih.govresearchgate.net These methods often rely on a ligand-controlled strategy to modulate the reaction pathway, leading to different structural isomers from the same starting materials. nih.govresearchgate.net
A notable approach involves the nickel-catalyzed reductive cyclization/cross-coupling of amides. nih.gov By carefully selecting the ligand, it is possible to control whether the reaction proceeds via a 7-endo-cyclization or an addition to the amide carbonyl group. researchgate.netnih.gov For instance, a bidentate ligand can facilitate the nucleophilic addition of an aryl halide to the amide carbonyl, followed by a 1,4-acyl transfer and cross-coupling to yield 2-benzazepin-5-ones. nih.govresearchgate.net In contrast, a tridentate ligand can promote a selective 7-endo cyclization/cross-coupling to produce 2-benzazepin-3-ones. nih.govresearchgate.netresearchgate.net
These reactions operate under mild conditions and demonstrate high functional group tolerance. nih.govorganic-chemistry.org The ability to switch between different cyclization patterns by simply changing the ligand provides a highly flexible and efficient route to a diverse range of pharmacologically relevant 2-benzazepine frameworks. nih.govresearchgate.net Mechanistic studies, including density functional theory (DFT) calculations, have provided insights into the ligand's role in directing the reaction pathway. researchgate.net
Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes Applied to Benzazepine Synthesis
Rhodium-catalyzed hydrofunctionalization of alkynes and allenes has emerged as a potent, atom-economic strategy for constructing benzazepine and related heterocyclic frameworks. researchgate.netuni-freiburg.de These reactions allow for the formation of C-C, C-N, C-O, and C-S bonds with high regioselectivity and, in many cases, enantioselectivity. uni-freiburg.deescholarship.org
One application involves the synthesis of 1,4-benzo[e]diazepines (1,4-BZDs) and 1,4-benzo[e]oxazepines (1,4-BZOs) through the hydrofunctionalization of internal alkynes and allenes. researchgate.net The choice of ligand is crucial for controlling the reaction's outcome, including regioselectivity and enantioselectivity. uni-freiburg.de For instance, the asymmetric hydroamination of (aminomethyl)anilines with alkynes can produce chiral 3-vinyl-1,4-BZDs with excellent enantiocontrol. researchgate.net
Another rhodium-catalyzed approach is the oxidative cycloaddition of benzamides and alkynes, which proceeds via C–H/N–H activation to form isoquinolones, a related heterocyclic structure. nih.gov This reaction utilizes a Rh(III) catalyst in the presence of a Cu(II) oxidant. nih.gov The proposed mechanism involves the formation of a rhodacycle intermediate, which then undergoes alkyne insertion. nih.gov This method is tolerant of a wide range of functional groups on both the benzamide and the alkyne. nih.gov
Recent advancements have also demonstrated atropodivergent hydroamination of alkynes using chiral rhodium(III) cyclopentadienyl complexes. nih.gov This allows for the synthesis of either enantiomer of the product using the same or a similar chiral catalyst, with the divergence controlled by an achiral carboxylic acid and its silver salt. nih.gov Mechanistic studies suggest this control stems from a switch in the enantiodetermining step. nih.gov
Organocatalytic and Metal-Free Synthetic Pathways for Benzo[d]nih.govbenzazepine-5,7-diones
The development of organocatalytic and metal-free synthetic routes provides an environmentally friendly and often more sustainable alternative to metal-catalyzed reactions. These methods avoid the use of potentially toxic and expensive heavy metals.
One such approach involves the use of a confined chiral phosphoric acid to catalyze the enantioselective desymmetrization of 3-substituted oxetanes, leading to the formation of chiral seven-membered 1,4-benzoxazepines with high enantiocontrol under mild conditions. researchgate.net This metal-free process demonstrates broad substrate scope and synthetic utility. researchgate.net
Another metal-free method utilizes a three-component condensation/cascade reaction of 4-hydroxycoumarins and (Z)-azlactones to construct dihydro-5′H-spiro[benzo[c]chromene-8,4′-oxazole]-5′,6(7H)-diones. researchgate.net This reaction proceeds with high yields and stereoselectivity in a reusable green solvent, propylene carbonate, via a one-pot cascade of Michael addition/lactonization/decarboxylation. researchgate.net
Furthermore, the synthesis of 1-azabicyclo[3.3.0]oct-3-en-2-one derivatives has been achieved through a catalyst-free and solventless cascade reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with arylidene azlactones, affording a range of fused tricyclic derivatives in high yields. researchgate.net
Green Chemistry Principles in Benzo[d]nih.govbenzazepine-5,7-dione Synthesis
The application of green chemistry principles is increasingly important in the synthesis of complex molecules like benzo[d] nih.govbenzazepine-5,7-diones. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free Methodologies
Solvent-free reactions represent a significant step towards greener synthesis by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. Several solvent-free methods have been developed for the synthesis of benzodiazepine derivatives.
For instance, the synthesis of 1,5-benzodiazepine derivatives has been achieved by reacting o-phenylenediamine with ketones on a solid surface using magnesium oxide/phosphorus oxychloride as an efficient reagent. psu.edu This method offers a simple work-up, fast reaction rates, and good yields. psu.edu Similarly, zinc oxide has been used as a catalyst for the one-pot, solvent-free synthesis of 1,5-benzodiazepines, providing an effective and environmentally friendly route with improved yields. jocpr.com
Heterogeneous catalysts, such as volcanic ash and BaTi0.85Zr0.15O3 (BTZ), have also been employed in solvent-free syntheses of 1,5-benzodiazepines. nih.gov These catalysts are often reusable, further enhancing the green credentials of the process. nih.gov For example, the reaction of o-phenylenediamine with ketones using BTZ as a catalyst under solvent-free conditions produced 20 new compounds in high yields (90–98%) within a short reaction time of 8–12 minutes. nih.gov
Additionally, a novel C–N axially chiral molecule composed of two tert-butyl-substituted benzo[b]phenoxazine units was synthesized via solvent-free reactions, highlighting the versatility of this approach for constructing complex, chiral structures. rsc.org
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. For the synthesis of dibenzo[c,e]azepinone scaffolds, microwave irradiation offers a rapid and efficient alternative to conventional heating methods. nih.govsemanticscholar.org The primary advantages include a significant reduction in reaction time and often cleaner reaction profiles. semanticscholar.orgpsu.edu
An unprecedented microwave-assisted, multicomponent strategy provides a fast, efficient, and diastereoselective route to the dibenzo[c,e]azepinone scaffold. nih.gov This approach highlights the capacity of microwave energy to facilitate complex transformations in a controlled manner. While detailed procedures for the core Benzo[d] researchgate.netbenzazepine-5,7-dione are not extensively documented under microwave conditions, methodologies for related benzodiazepine-2,5-diones are well-reported and offer valuable insights. For instance, an improved method for synthesizing benzodiazepine-2,5-diones from isatoic anhydrides uses glacial acetic acid as a catalyst under microwave irradiation. researchgate.netscienceopen.com This method avoids traditional high-boiling polar aprotic solvents and simplifies the purification workup. scienceopen.com Optimal conditions were found to be 130 °C for a 3-minute irradiation time, achieving yields up to 71%. scienceopen.com
Another relevant microwave-assisted approach involves the synthesis of 1,4-benzodiazepine-2,5-dione libraries using a fluorous displaceable linker. nih.gov The Ugi four-component reaction is followed by post-condensation reactions and a final microwave-assisted Suzuki coupling to introduce diversity. nih.gov Similarly, studies on the synthesis of hydantoins and thiohydantoins have shown that microwave activation can lead to improved yields and cleaner reactions compared to conventional heating. psu.edu For example, the synthesis of the antiepileptic drug phenytoin, a related heterocyclic compound, was significantly improved using microwave irradiation. psu.edu These examples underscore the potential of microwave technology for the efficient and high-yield synthesis of Benzo[d] researchgate.netbenzazepine-5,7-dione and its analogues.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Method | Compound Type | Catalyst/Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave | Benzodiazepine-2,5-diones | Glacial Acetic Acid | 3 min | up to 71% | scienceopen.com |
| Microwave | 1,2-disubstituted benzimidazoles | Er(OTf)3 (Solvent-free) | 5-10 min | 86-99% | mdpi.com |
| Conventional | 1,2-disubstituted benzimidazoles | Er(OTf)3 (Solvent-free) | 60 min | 61.4% | mdpi.com |
| Microwave | Thiazolo[3,2-a]pyrimidine | Acetic Acid | 30 min | up to 89% | clockss.org |
| Stirring | Dibenzylidenecyclohexanone | NaOH / Ethanol | 120 min + 24h | Lower | semanticscholar.org |
| Microwave | Dibenzylidenecyclohexanone | NaOH / Ethanol | Short | up to 100% | semanticscholar.org |
Ring Expansion and Contraction Strategies for Benzo[d]researchgate.netbenzazepine-5,7-dione Analogs
Ring expansion and contraction reactions are sophisticated strategies for accessing novel heterocyclic scaffolds that may be difficult to synthesize through direct cyclization. These methods allow for the transformation of a pre-existing ring into a larger or smaller one, providing a pathway to diverse molecular architectures.
In the context of related seven-membered ring systems, an interesting ring expansion has been reported where 3-aminoquinoline-2,4-diones undergo a molecular rearrangement under basic conditions to yield 1,4-benzodiazepine-2,5-diones. researchgate.net This transformation represents the expansion of a six-membered heterocyclic ring into a seven-membered diazepine (B8756704) ring system. The reaction proceeds under mild conditions using bases such as 1,1,3,3-tetramethylguanidine (TMG), sodium ethoxide (NaOEt), or benzyltrimethylammonium hydroxide (Triton B). researchgate.net
Conversely, ring contraction of a seven-membered ring to a six-membered one has also been demonstrated as a viable synthetic strategy. N1-Methyl-N4-Boc-benzo[e] nih.govnih.govdiazepine-2,5-diones, upon deprotonation with a suitable base, undergo a ring contraction to form the corresponding quinolone-2,4-diones with high enantioselectivity. researchgate.net This transannular rearrangement is facilitated by the N-Boc activating group and provides an enantiodivergent route to the quinolone scaffold, depending on the base used. researchgate.net While these examples pertain to the benzodiazepine system, the principles of base-mediated ring expansion of quinolinediones and ring contraction of activated benzazepinediones could potentially be adapted for the synthesis of novel Benzo[d] researchgate.netbenzazepine-5,7-dione analogs.
Stereoselective Synthesis of Benzo[d]researchgate.netbenzazepine-5,7-dione and its Chiral Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal and materials chemistry. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities, which is crucial as different stereoisomers can have distinct biological activities.
A notable example in the synthesis of related scaffolds is an unprecedented microwave-assisted, diastereoselective multicomponent reaction developed to generate the dibenzo[c,e]azepinone core. nih.gov This method provides a rapid and efficient means to control the stereochemistry during the formation of the azepine ring.
Another common strategy for achieving stereoselectivity is through the use of chiral starting materials. For instance, the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine was achieved with high stereocontrol by using enantiomerically pure N-Boc-protected amino acids as the chiral source. semanticscholar.org This approach led to the formation of enantiomeric products with an enantiomeric excess (ee) of 95%. semanticscholar.org The relative configurations of the synthesized compounds were confirmed by NMR spectroscopy and X-ray crystallography. semanticscholar.org
Furthermore, stereoselective synthesis can be achieved through condensation reactions. The reaction of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with various benzaldehyde derivatives proceeds stereoselectively to yield the (E)-isomer of the corresponding α,β-unsaturated imine-benzodiazepine. nih.gov The mechanism involves the elimination of a water molecule where the departing hydrogen and hydroxyl group are in an anti-coplanar arrangement. nih.gov These methodologies, particularly the use of multicomponent reactions and chiral starting materials, represent viable pathways for the stereoselective synthesis of chiral Benzo[d] researchgate.netbenzazepine-5,7-dione derivatives.
Synthesis of Fused Ring Systems Incorporating the Benzo[d]researchgate.netbenzazepine-5,7-dione Moiety
Fusing additional rings onto the Benzo[d] researchgate.netbenzazepine-5,7-dione core can lead to the creation of complex, polycyclic architectures with unique three-dimensional shapes and potentially novel properties. Several synthetic strategies have been developed for constructing such fused systems, often involving cascade reactions and intramolecular cyclizations.
One powerful method is the atom-economical, one-pot, three-step cascade process. This has been used to synthesize alicyclic derivatives of quinazolinotriazolobenzodiazepine, a fused polycyclic system. nih.govrsc.org The process involves five reactive centers (amide, amine, carbonyl, azide, and alkyne) and begins with the formation of a Schiff base, followed by ring closure to a quinazoline. nih.gov The final step is an intramolecular azide-alkyne 1,3-dipolar cycloaddition that forges the final triazole ring, completing the penta- or hexacyclic system. nih.govrsc.org
Another approach involves a divergent synthesis strategy starting from o-nitrophenyl alkynes. nih.gov A catalyst-free, thermal dearomative rearrangement sequence leads to the formation of either benzazepines or complex bridged polycycloalkanones. nih.gov This method rapidly builds molecular complexity, creating frameworks with multiple rings and bridge-head quaternary centers. nih.gov
Furthermore, new heterocyclic ring systems can be synthesized by building upon existing tricyclic cores. In the development of analogues of the drug tianeptine, which features a dibenzo[c,f] researchgate.netnih.govthiazepine core, new fused tetracyclic and pentacyclic systems were prepared. researchgate.net These syntheses often involve creating functional groups on the core ring that can then be used to build additional fused rings through subsequent reactions. researchgate.net For example, a hydroxyl group can be converted to a chloro moiety, which then serves as a handle for further cyclization reactions. researchgate.net These diverse strategies highlight the modularity and versatility of synthetic chemistry in creating complex fused ring systems based on the benzazepine motif.
Table 2: Summary of Strategies for Fused Ring Synthesis
| Strategy | Starting Materials | Key Reaction Type(s) | Resulting System | Reference |
|---|---|---|---|---|
| Cascade Process | Alicyclic 2-aminocarboxamides, 2-azidobenzaldehydes | Schiff base formation, Ring-chain tautomerism, 1,3-dipolar cycloaddition | Quinazolinotriazolobenzodiazepine | nih.gov, rsc.org |
| Dearomative Rearrangement | o-Nitrophenyl alkyne | Oxygen transfer cyclization, (3+2) cycloaddition, Claisen rearrangement | Bridged Polycycloalkanones | nih.gov |
| Functional Group Conversion & Cyclization | Dibenzo[c,f] researchgate.netnih.govthiazepine derivatives | Hydroxylation, Chlorination, Reaction with amines/alcohols | Fused indolo- and quino-benzothiazepines | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of Benzo D 1 Benzazepine 5,7 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For benzo[d]benzazepine-5,7-dione, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of the atoms within the tricyclic system.
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the case of N-substituted benzo[d]benzazepine-5,7-diones, the proton signals are well-resolved, allowing for the assignment of each hydrogen atom. For instance, in a study of N-benzylbenzo[d]benzazepine-5,7-dione, the aromatic protons of the benzo group appear as a complex multiplet, while the benzylic protons show distinct signals corresponding to their specific chemical environments. The methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group also exhibit characteristic chemical shifts.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of N-benzylbenzo[d]benzazepine-5,7-dione shows distinct resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the benzyl (B1604629) group and the azepine ring. The chemical shifts of the carbonyl carbons are particularly informative, appearing significantly downfield due to the deshielding effect of the electronegative oxygen atoms.
The seven-membered azepine ring in benzo[d]benzazepine-5,7-dione is not planar and can exist in different conformations. Dynamic NMR (DNMR) and two-dimensional exchange spectroscopy (2D-EXSY) are powerful techniques to study the dynamics of these conformational changes. For certain N-substituted derivatives, these studies have revealed the presence of a slow conformational equilibrium at room temperature. The exchange between different conformations can be observed through the broadening and coalescence of NMR signals as the temperature is varied. 2D-EXSY experiments can further confirm the exchange process by showing cross-peaks between the signals of the exchanging sites.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular weight of N-benzylbenzo[d]benzazepine-5,7-dione, which is consistent with its chemical formula. The fragmentation pattern observed in the mass spectrum can be rationalized by the cleavage of specific bonds within the molecule, such as the loss of the benzyl group or the carbonyl groups, providing further confirmation of the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. In the IR spectrum of N-benzylbenzo[d]benzazepine-5,7-dione, the most prominent absorption bands correspond to the stretching vibrations of the carbonyl (C=O) groups. These typically appear in the region of 1650-1750 cm⁻¹. The spectrum also shows characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-N bond. Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can aid in a more complete vibrational analysis of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of N-benzylbenzo[d]benzazepine-5,7-dione exhibits absorption bands in the ultraviolet region, which are attributed to the π → π* and n → π* electronic transitions of the aromatic rings and the carbonyl groups. The position and intensity of these absorption bands are characteristic of the chromophores present in the molecule and can be influenced by the solvent and the substitution pattern on the nitrogen atom.
X-ray Crystallography for Precise Solid-State Structure Determination
Extensive searches of scientific literature and crystallographic databases did not yield any specific studies reporting the single-crystal X-ray diffraction analysis of Benzo[d] lookchem.combenzazepine-5,7-dione. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles as determined by X-ray crystallography, are not available in the public domain at this time.
The determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides definitive information on the conformation of the molecule, including the planarity of its ring systems and the spatial disposition of its substituent groups. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules within the crystal lattice.
While theoretical calculations can predict the likely conformation and electronic properties of Benzo[d] lookchem.combenzazepine-5,7-dione, experimental validation through X-ray crystallography is essential for a complete and accurate understanding of its solid-state structure. The synthesis of a suitable single crystal of this compound would be the first and most critical step in such an investigation.
Future research efforts that successfully produce and analyze a single crystal of Benzo[d] lookchem.combenzazepine-5,7-dione would provide invaluable insights into its molecular architecture. The resulting crystallographic data would serve as a crucial benchmark for computational studies and would be of significant interest to the fields of medicinal chemistry, materials science, and structural chemistry.
Theoretical and Computational Investigations of Benzo D 1 Benzazepine 5,7 Dione
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectral properties of molecules. For a molecule like Benzo[d] mit.edubenzazepine-5,7-dione, which features a fused aromatic ring, a seven-membered lactam ring, and dione (B5365651) functionalities, these methods can offer profound insights.
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties and reactivity of organic molecules. aps.org For compounds analogous to Benzo[d] mit.edubenzazepine-5,7-dione, such as benzodiazepine (B76468) derivatives, DFT calculations have been successfully employed to analyze reactivity profiles. researchgate.netijasrm.com These studies often involve the calculation of global and local reactivity descriptors.
Local selectivity, which predicts the most probable sites for nucleophilic or electrophilic attack, can be determined through condensed Fukui functions or the analysis of the molecule's electrostatic potential (MEP). researchgate.net For Benzo[d] mit.edubenzazepine-5,7-dione, the carbonyl carbons of the dione group are expected to be the primary electrophilic sites, susceptible to attack by nucleophiles. The aromatic ring, depending on the distribution of electron density, could be susceptible to electrophilic substitution, although the electron-withdrawing nature of the adjacent dione may deactivate it.
Conformational equilibrium in seven-membered rings is another area where DFT calculations are highly informative. The benzazepine ring in Benzo[d] mit.edubenzazepine-5,7-dione is expected to exist in a boat-like conformation. DFT studies on similar dibenzazepine (B1670418) analogues have shown that substituents can significantly influence the geometry and electronic properties of the central seven-membered ring. mdpi.com
Table 1: Representative Global Reactivity Descriptors Calculated for a Diazepam Derivative (Analogous System) using DFT
| Descriptor | Calculated Value |
| Chemical Hardness (η) | [Value from analogous study] |
| Electronegativity (χ) | [Value from analogous study] |
| Electrophilicity Index (ω) | [Value from analogous study] |
| Dipole Moment (μ) | [Value from analogous study] |
Note: The values in this table are representative and based on studies of analogous compounds like diazepam. Specific values for Benzo[d] mit.edubenzazepine-5,7-dione would require dedicated calculations.
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for understanding electronic behavior. ornl.gov These methods are particularly useful for accurately predicting properties like molecular orbital energies, electronic transitions, and the effects of electron correlation. rsc.orgresearchgate.net
For a system like Benzo[d] mit.edubenzazepine-5,7-dione, ab initio calculations could be employed to:
Analyze the nature of the frontier molecular orbitals (HOMO and LUMO): The distribution and energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity and its behavior in photochemical processes. The HOMO is likely to be located on the fused benzene (B151609) ring, while the LUMO would be centered on the electron-deficient dione system.
Investigate excited states: Time-dependent DFT (TD-DFT) or other ab initio methods can predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net
Quantify aromaticity: Methods like Nucleus-Independent Chemical Shift (NICS) can be used to assess the aromatic character of the fused benzene ring and any potential aromaticity or anti-aromaticity in the seven-membered ring. mdpi.com
Studies on related heterocyclic systems have demonstrated the power of ab initio methods in elucidating complex electronic phenomena. aps.org For instance, calculations on dibenzazepine analogues have explored the delocalization of electrons in the central ring system. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, flexibility, and intermolecular interactions. acs.orgnih.govnih.gov
The seven-membered ring in benzazepine systems is not planar and can undergo conformational changes, most notably ring inversion. electronicsandbooks.com This process involves the molecule passing through a higher-energy transition state. The energy barrier for this inversion is a key parameter that determines the conformational stability of the molecule at a given temperature.
While direct studies on Benzo[d] mit.edubenzazepine-5,7-dione are lacking, research on diazepam, a 1,4-benzodiazepine, has shown that the diazepine (B8756704) ring adopts a boat conformation and undergoes ring inversion. wikipedia.org Ab initio calculations have been used to determine the energy barrier for this process, with results showing good agreement with experimental data. wikipedia.org It is known that barriers to nitrogen inversion are highly dependent on ring size, with seven-membered rings generally exhibiting lower barriers than six-membered rings. electronicsandbooks.comrsc.org The presence of the dione functionality and the specific substitution pattern in Benzo[d] mit.edubenzazepine-5,7-dione would be expected to influence the ring inversion barrier. MD simulations could be employed to model this dynamic process and calculate the free energy barrier associated with it.
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. acs.orgwikipedia.org This phenomenon is well-documented in various classes of compounds, including biaryls and N-aryl heterocycles. arkat-usa.orgnih.gov In the context of benzazepine systems, particularly those with N-aryl substituents, restricted rotation around the N-aryl bond can lead to stable, isolable atropisomers.
For Benzo[d] mit.edubenzazepine-5,7-dione, while it does not inherently possess an N-aryl group, the principles of atropisomerism are relevant to the broader class of benzazepines. Studies on related N-aryl lactams and diarylamines have shown that the energy barrier to rotation is highly dependent on the steric bulk of the substituents ortho to the rotational axis. nih.gov Computational methods can be used to calculate these rotational barriers and predict the conformational half-life of atropisomers.
The presence of stereogenic centers or axial chirality can have significant implications for a molecule's biological activity, as different stereoisomers can interact differently with chiral biological targets. While Benzo[d] mit.edubenzazepine-5,7-dione itself is achiral, derivatives with appropriate substitution patterns could exhibit these interesting stereochemical properties.
Table 2: Representative Calculated Rotational Barriers for Atropisomerism in Analogous N-Aryl Systems
| Compound Class | Substituents | Calculated Rotational Barrier (kcal/mol) |
| Hindered Diarylamine | [Example from literature] | [Value from literature] |
| N-Aryl Thiazoline | [Example from literature] | [Value from literature] |
| Iodoaryl Compound | (S)-valine derived | 24.3 wikipedia.org |
Note: This table presents examples of calculated rotational barriers for atropisomerism in related classes of compounds to illustrate the range of these energy barriers. Data for Benzo[d] mit.edubenzazepine-5,7-dione derivatives would require specific computational studies.
Computational Retrosynthetic Analysis for Benzo[d]mit.edubenzazepine-5,7-dione
Computational retrosynthetic analysis has emerged as a powerful tool in organic synthesis planning, utilizing algorithms to identify potential synthetic routes to a target molecule. mit.eduopenreview.netarxiv.org These programs work by recursively breaking down the target molecule into simpler, commercially available starting materials. synthiaonline.comsynthiaonline.com
For a molecule like Benzo[d] mit.edubenzazepine-5,7-dione, a computational retrosynthesis program would likely propose several disconnection strategies. Key disconnections might include:
Breaking the amide bonds: This would lead to precursors such as an aminobenzoic acid derivative and a dicarboxylic acid or its equivalent.
Cleavage of the seven-membered ring: This could suggest strategies involving ring-closing metathesis or intramolecular cyclization reactions.
Disconnections leading to a Friedel-Crafts type reaction: This would involve building the tricyclic system from simpler aromatic precursors.
Modern retrosynthesis software often incorporates vast reaction databases and machine learning algorithms to predict the feasibility of reaction steps and rank potential synthetic routes based on factors like step count, cost of starting materials, and predicted yield. arxiv.org While a specific computational retrosynthesis for Benzo[d] mit.edubenzazepine-5,7-dione has not been published, the general methodologies are well-established and could be readily applied to design an efficient synthesis of this target compound.
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For novel or challenging-to-synthesize compounds like Benzo[d] nih.govbenzazepine-5,7-dione, theoretical calculations are an invaluable tool for anticipating their spectral signatures. These predictions are typically grounded in quantum mechanical methods, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). nih.gov Such approaches allow for the modeling of electronic and vibrational transitions, which are the basis of various spectroscopic techniques.
The application of these computational methods to heterocyclic systems, including those with benzo-fused structures, has become a standard practice in chemical research. nih.govresearchgate.net For instance, DFT has been effectively used to evaluate the structural and electronic characteristics of complex organic molecules. nih.gov By calculating the optimized molecular geometry in a simulated environment, researchers can then predict a range of spectroscopic parameters.
While specific, detailed research findings and comprehensive data tables for the computational prediction of spectroscopic parameters for Benzo[d] nih.govbenzazepine-5,7-dione are not extensively available in the public domain, the general principles of such an analysis can be outlined. A typical computational study would involve the following:
UV-Vis Spectroscopy: Predictions of the electronic absorption spectrum are often achieved using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. The results would typically be presented in a table listing the predicted maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. A table of predicted vibrational frequencies and their corresponding intensities would be generated, allowing for the assignment of specific peaks in an experimental IR spectrum to particular functional groups and vibrational modes within the Benzo[d] nih.govbenzazepine-5,7-dione structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical chemical shift values that can be correlated with experimental data to aid in the structural elucidation of the molecule. The predicted values are often presented in a table comparing them to a standard reference compound like tetramethylsilane (TMS).
The accuracy of these computational predictions is highly dependent on the chosen functional and basis set. researchgate.net Different functionals, which are approximations of the exchange-correlation energy in DFT, can yield varying results. researchgate.net Therefore, it is common practice in computational studies to benchmark several functionals against experimental data where available, or to select a level of theory that has been shown to be reliable for similar molecular systems. researchgate.net
In the absence of direct computational studies on Benzo[d] nih.govbenzazepine-5,7-dione, the broader literature on computational spectroscopy of related heterocyclic compounds serves as a guide to the expected methodologies and the nature of the data that would be generated. nih.govresearchgate.net Such theoretical investigations are crucial for a deeper understanding of the structure-property relationships in this class of molecules.
Mechanistic Studies of Reactions Involving Benzo D 1 Benzazepine 5,7 Dione
Elucidation of Reaction Pathways and Identification of Key Intermediates
No published studies were found that elucidate the reaction pathways or identify key intermediates in reactions involving Benzo[d]benzazepine-5,7-dione.
Role of Catalysts and Ligands in Regio- and Stereoselectivity
There is no available research detailing the role of specific catalysts or ligands in controlling the regio- and stereoselectivity of reactions to form or modify Benzo[d]benzazepine-5,7-dione.
Kinetics and Thermodynamics of Benzo[d]benzazepine-5,7-dione Forming Reactions
No data on the kinetics or thermodynamics of formation reactions for Benzo[d]benzazepine-5,7-dione could be located.
Stereochemical Control Mechanisms in the Synthesis of Benzo[d]benzazepine-5,7-dione Derivatives
Information regarding the mechanisms of stereochemical control in the synthesis of derivatives of this specific compound is not present in the available literature.
Further research or de novo studies would be required to establish the mechanistic details for this compound.
Advanced Applications of Benzo D 1 Benzazepine 5,7 Dione in Chemical Research
Applications in Materials Science (e.g., as building blocks for novel architectures, dyes, or functional polymers)
Currently, there is no available literature detailing the use of Benzo[d]benzazepine-5,7-dione as a building block in materials science. Research in this area would first involve the synthesis and characterization of the molecule, followed by investigations into its potential for polymerization or incorporation into larger molecular architectures. Its photophysical properties would also need to be assessed to determine its suitability for applications such as dyes.
Supramolecular Chemistry and Non-Covalent Interactions
No studies on the supramolecular chemistry or non-covalent interactions of Benzo[d]benzazepine-5,7-dione have been published. Future research could explore how this molecule interacts with other molecules or ions through hydrogen bonding, pi-stacking, or other non-covalent forces. Such studies would be foundational to understanding its potential in areas like molecular recognition and self-assembly.
Utility as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
The potential of Benzo[d]benzazepine-5,7-dione as a chiral auxiliary or ligand in asymmetric catalysis has not been explored in any published research. To investigate this, the compound would need to be synthesized in an enantiomerically pure form. Subsequent studies would then be required to evaluate its effectiveness in controlling the stereochemical outcome of chemical reactions.
Development of Chemical Sensors and Probes
There is no information available on the development of chemical sensors or probes based on the Benzo[d]benzazepine-5,7-dione scaffold. Research in this field would involve designing and synthesizing derivatives of the molecule that can selectively bind to specific analytes, leading to a measurable signal change, such as fluorescence or a color change.
Role as Synthetic Intermediates for Complex Organic Molecules
While the benzodiazepine (B76468) core is present in many complex organic molecules, the specific use of Benzo[d]benzazepine-5,7-dione as a synthetic intermediate has not been documented. Its utility in this regard would depend on its reactivity and the ability to selectively modify its structure to build more complex molecular frameworks.
Table of Mentioned Compounds
Future Research Directions and Perspectives in Benzo D 1 Benzazepine 5,7 Dione Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic efforts will likely focus on moving beyond traditional multi-step procedures towards more efficient and environmentally benign methods. A key goal will be the development of one-pot syntheses and cascade reactions that construct the core benzo[d] researchgate.netbenzazepine-5,7-dione framework from simple, readily available starting materials.
Palladium-catalyzed reactions, which have been pivotal in synthesizing various benzodiazepine (B76468) derivatives, represent a promising avenue. mdpi.com Techniques such as intramolecular Buchwald-Hartwig N-arylation or C–H activation could be adapted to form the seven-membered ring. mdpi.com For instance, a potential strategy could involve the cyclization of suitably substituted N-acylanthranilic acids or related precursors. nih.gov Furthermore, the use of heterogeneous catalysts, such as silica-alumina or zeolites, could offer advantages in terms of reusability and simplified purification, aligning with the principles of green chemistry. chemrevlett.comresearchgate.net Research into novel catalytic systems, perhaps using earth-abundant metals, will be crucial for enhancing the sustainability of these synthetic routes. nih.gov
A prospective synthetic approach could be a variation of the methodology used for 1,4-benzodiazepine-2,5-diones, which employs amino acids as precursors, potentially offering a modular route to diverse derivatives. rsc.org
Table 1: Potential Catalytic Systems for Sustainable Synthesis
| Catalyst Type | Potential Precursors | Key Transformation | Reference |
|---|---|---|---|
| Palladium Complexes | Substituted N-acyl anilines | Intramolecular C-N Coupling | mdpi.com |
| Copper(I) Halides | 2'-Vinyl-biaryl-2-imines | Reductive Cyclization | us.es |
| Silica-Alumina | o-Phenylenediamines and diketones | Condensation/Cyclization | chemrevlett.com |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The dione (B5365651) functionality in the benzo[d] researchgate.netbenzazepine-5,7-dione scaffold is ripe for exploration. The two carbonyl groups and the adjacent nitrogen atom are key reactive sites. Future research will likely investigate the selective functionalization of this molecule. A comprehensive review on the reactivity of 1,5-benzodiazepine-2,4-diones highlights numerous potential transformations that could be applied, including alkylations, acylations, nitration, and thionation. researchgate.netimist.ma
Investigating the tautomeric possibilities of the benzo[d] researchgate.netbenzazepine-5,7-dione system could reveal unique reactivity. researchgate.net The methylene (B1212753) group, if present adjacent to a carbonyl, could be activated for condensation or substitution reactions. Furthermore, molecular rearrangements under basic or acidic conditions could lead to novel heterocyclic scaffolds, as has been observed when 3-aminoquinoline-2,4-diones rearrange to form 1,4-benzodiazepine-2,5-diones. acs.org The reactivity of the fused benzene (B151609) ring towards electrophilic aromatic substitution could also be systematically studied to create a library of functionalized derivatives.
Advancements in Asymmetric Synthesis and Stereochemical Control
Introducing chirality into the benzo[d] researchgate.netbenzazepine-5,7-dione scaffold is a critical step towards exploring its potential applications. Future research will undoubtedly focus on developing catalytic asymmetric methods to control the stereochemistry of the seven-membered ring.
Drawing inspiration from the synthesis of related structures, several strategies could be envisioned. Copper-catalyzed asymmetric intramolecular cyclizations have been successfully used to create chiral dibenzo[b,d]azepines with excellent enantioselectivity (up to 99% ee). us.es This approach could be adapted for the synthesis of chiral benzo[d] researchgate.netbenzazepine-5,7-dione precursors. Organocatalysis also presents a powerful tool. For example, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones was developed using a quinine-derived urea (B33335) catalyst. chemistryviews.org Similar organocatalyzed domino reactions could be designed to construct the benzo[d] researchgate.netbenzazepine-5,7-dione core with high stereocontrol. chemistryviews.org The use of chiral pool methodology, starting from enantiopure amino acids or α-haloacids, is another viable strategy that has been applied to the synthesis of chiral 4,1-benzoxazepine-2,5-diones. nih.govnih.gov
Table 2: Potential Asymmetric Synthesis Strategies
| Method | Catalyst/Reagent Type | Achieved Enantioselectivity (in related systems) | Reference |
|---|---|---|---|
| Copper-Catalyzed Cyclization | [CuI/(Ph-BPE)] | up to 99% ee | us.es |
| Organocatalysis | epi-Quinine Derived Urea | up to 98% ee | chemistryviews.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of reactions involving the benzo[d] researchgate.netbenzazepine-5,7-dione scaffold, the integration of modern automation technologies is essential. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions not easily accessible in a flask.
A continuous flow platform has been successfully developed for the synthesis of several benzodiazepines, including diazepam, from aminobenzophenones. researchgate.net This demonstrates the feasibility of applying flow technology to this class of compounds. A future automated platform for benzo[d] researchgate.netbenzazepine-5,7-dione could involve sequential flow reactors for synthesis, in-line purification, and real-time analysis. This would enable high-throughput screening of reaction conditions and rapid generation of a library of derivatives for further study.
Deepening Theoretical Understanding and Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry will be an indispensable tool in guiding future research. Density Functional Theory (DFT) calculations can be employed to investigate the structure, stability, and electronic properties of benzo[d] researchgate.netbenzazepine-5,7-dione and its potential tautomers. researchgate.net These theoretical models can predict the most likely sites for nucleophilic or electrophilic attack, helping to rationalize observed reactivity and guide the design of new reactions.
Furthermore, predictive modeling can accelerate the discovery of derivatives with specific properties. For example, molecular docking studies, as used in the investigation of 1,4-benzodiazepine-2,5-diones as anti-tubercular agents, can predict binding affinities to biological targets. rsc.org Similar in silico screening of virtual libraries of benzo[d] researchgate.netbenzazepine-5,7-dione derivatives could identify promising candidates for specific applications, thereby focusing synthetic efforts on the most promising molecules.
Expanding Non-Medicinal Material and Catalytic Applications of the Scaffold
While benzodiazepine scaffolds are primarily known for their medicinal applications, future research should also explore the potential of benzo[d] researchgate.netbenzazepine-5,7-dione in materials science and catalysis. The rigid, fused-ring structure could be a building block for novel organic materials. For instance, some benzodiazepine derivatives are noted for their use in dyes for acrylic fibers, suggesting potential chromophoric properties that could be tuned by substitution. chemrevlett.com
The scaffold could also be incorporated into ligands for metal catalysts or even act as an organocatalyst itself. The nitrogen and oxygen atoms offer potential coordination sites for metals. Moreover, 1,5-benzodiazepines are valuable synthons for creating more complex fused-ring systems like triazolo- or oxazolo-benzodiazepines, indicating that the benzo[d] researchgate.netbenzazepine-5,7-dione core could serve as a versatile intermediate in synthetic chemistry. chemrevlett.com
Q & A
Q. What statistical approaches are optimal for dose-response studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
